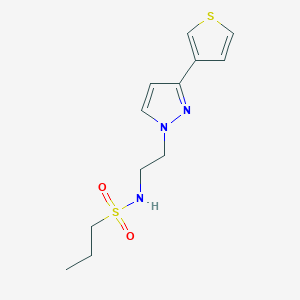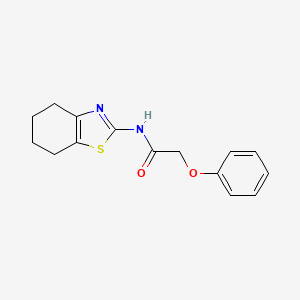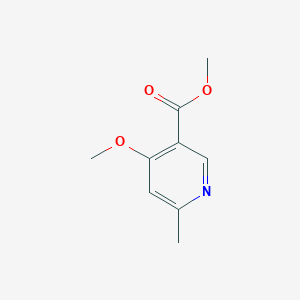
Methyl 4-methoxy-6-methylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-6-methylpyridine-3-carboxylate is a chemical compound with the molecular formula C10H13NO3. It is a pyridine derivative and is commonly used in scientific research. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and industry.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-6-methylpyridine-3-carboxylate is not fully understood. However, it has been suggested that this compound may exert its biological activities by modulating various signaling pathways in cells. For example, it has been shown to inhibit the production of pro-inflammatory cytokines in immune cells, thereby reducing inflammation.
Biochemical and Physiological Effects:
Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation in immune cells. It has also been shown to have insecticidal and fungicidal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Methyl 4-methoxy-6-methylpyridine-3-carboxylate in lab experiments is its versatility. This compound can be used in various assays to study its biological activities. It is also relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using this compound is its potential toxicity. In high doses, it may have adverse effects on cells and tissues. Therefore, caution should be exercised when handling this compound in the lab.
Direcciones Futuras
There are several future directions for the study of Methyl 4-methoxy-6-methylpyridine-3-carboxylate. One area of research is the development of novel drug delivery systems using this compound. Another area of research is the investigation of its potential as a biopesticide for crop protection. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
The synthesis of Methyl 4-methoxy-6-methylpyridine-3-carboxylate can be achieved through various methods. One of the commonly used methods is the reaction of 4-methoxy-3-methylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been extensively used in scientific research due to its potential applications in various fields. In medicine, this compound has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. It has also been investigated for its potential as a drug delivery agent due to its ability to cross the blood-brain barrier.
In agriculture, Methyl 4-methoxy-6-methylpyridine-3-carboxylate has been studied for its insecticidal and fungicidal activities. It has been shown to be effective against various pests and pathogens, making it a promising candidate for use in crop protection.
In industry, this compound has been investigated for its potential as a precursor for the synthesis of various chemicals. It has also been studied for its ability to act as a corrosion inhibitor.
Propiedades
IUPAC Name |
methyl 4-methoxy-6-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(12-2)7(5-10-6)9(11)13-3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYUSCVVFZGUIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)C(=O)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

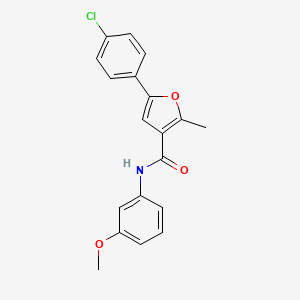
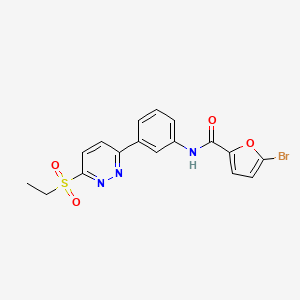

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1-benzothiophene-2-carboxamide](/img/structure/B2882926.png)


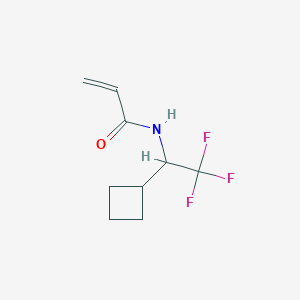
![N-benzyl-2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2882930.png)
![Glycine, N-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B2882933.png)
